Benzyl methyl(2-methylquinolin-6-yl)carbamate

NNMT inhibition metabolic disease quinoline SAR

This N,N-disubstituted quinoline carbamate delivers validated NNMT Ki=89 nM and cross-target selectivity data (DOT1L IC50=1,300 nM; PRMT7 IC50=20,000 nM). Its precise 2-methylquinoline scaffold and N-benzyl-N-methyl substitution create unique steric and lipophilic properties that generic analogs lack. Use as a reference standard for NNMT lead optimization, methyltransferase selectivity panels, or dual-target AChE/NNMT mechanistic studies. Published bioactivity data accessible via ChEMBL CHEMBL4067973 and BindingDB BDBM50247634 ensures inter-laboratory reproducibility.

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
CAS No. 646039-15-8
Cat. No. B12906707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl methyl(2-methylquinolin-6-yl)carbamate
CAS646039-15-8
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=C(C=C2)N(C)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C19H18N2O2/c1-14-8-9-16-12-17(10-11-18(16)20-14)21(2)19(22)23-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3
InChIKeyQFOZOFMGDFEFNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl Methyl(2-methylquinolin-6-yl)carbamate (CAS 646039-15-8): Compound Class and Baseline Characterization for Procurement Evaluation


Benzyl methyl(2-methylquinolin-6-yl)carbamate (CAS 646039-15-8) is a synthetic quinoline-carbamate hybrid containing a 2-methylquinoline core linked via the 6-position to an N-methyl-N-benzyloxycarbonyl carbamate moiety [1]. The compound has been deposited in authoritative bioactivity databases including ChEMBL (ID: CHEMBL4067973) and BindingDB (ID: BDBM50247634) with experimentally measured inhibition data [2][3]. This compound falls within a broader patent class of substituted carbamic acid quinolin-6-yl esters claimed as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease applications, where the general scaffold is defined by Formula 1 (R₁ = alkyl, aryl; R₂ = H, alkyl, aralkyl) [4]. The N-benzyl-N-methyl substitution pattern distinguishes this compound from simpler N-unsubstituted or N-alkyl-only carbamates within this class, creating distinct steric and lipophilic properties that influence target binding profiles.

Why Generic Substitution Is Not Advisable for Benzyl Methyl(2-methylquinolin-6-yl)carbamate (CAS 646039-15-8) in NNMT-Targeted Research


Within the quinoline-carbamate chemical space, seemingly minor structural variations produce large differences in biological target profile. The patent literature establishes that quinolin-6-yl carbamates bearing different R₁/R₂ substituents show divergent acetylcholinesterase inhibitory potency [1]. More critically, the compound has documented binding to nicotinamide N-methyltransferase (NNMT), a target with published SAR showing >1000-fold activity range across structurally related quinolinium and isoquinolinium analogs [2]. The N-benzyl-N-methyl disubstitution pattern on the carbamate nitrogen of CAS 646039-15-8 is not interchangeable with mono-substituted carbamates (e.g., N-methyl only or N-benzyl only), as the combination of both substituents modulates steric bulk, lipophilicity, and hydrogen-bonding capacity in ways that directly affect enzyme binding pocket complementarity. Generic procurement of an in-class analog without the specific 2-methylquinoline scaffold plus N,N-disubstituted carbamate would yield a compound with fundamentally different selectivity and potency signatures.

Quantitative Differentiation Evidence for Benzyl Methyl(2-methylquinolin-6-yl)carbamate (CAS 646039-15-8) Versus Structural Analogs and In-Class Candidates


NNMT Inhibitory Potency: Benzyl Methyl(2-methylquinolin-6-yl)carbamate vs. Methylquinolinium Reference Inhibitors

Benzyl methyl(2-methylquinolin-6-yl)carbamate demonstrates a Ki of 89 nM against recombinant human NNMT (N-terminal His₆-tagged wild-type, expressed in E. coli NiCo21(DE3)), measured via reduction in 1-methylquinolinium levels [1]. In the broader NNMT inhibitor SAR landscape reported by Neelakantan et al. (2017), quinolinium-based NNMT inhibitors span a >1000-fold potency range [2]. The compound's Ki of 89 nM places it in the sub-micromolar potency tier, which is intermediate within this class. By comparison, the most potent NNMT inhibitors in the same SAR study achieve sub-nanomolar affinity, while weaker analogs exceed 10,000 nM [2]. The N-benzyl-N-methyl disubstitution on the carbamate (rather than a quaternary quinolinium cation) represents a structurally distinct pharmacophore approach to NNMT engagement compared to the methylquinolinium scaffold, which may confer different membrane permeability and selectivity properties [3].

NNMT inhibition metabolic disease quinoline SAR methyltransferase

Selectivity Profile Across Methyltransferases: NNMT vs. DOT1L and PRMT7 for Benzyl Methyl(2-methylquinolin-6-yl)carbamate

The selectivity of benzyl methyl(2-methylquinolin-6-yl)carbamate has been evaluated across three distinct methyltransferases within the ChEMBL/BindingDB curated dataset. Against the primary target NNMT, the compound shows Ki = 89 nM [1]. Against DOT1L (histone-lysine N-methyltransferase, H3 lysine-79 specific), the IC₅₀ is 1,300 nM—a ~15-fold selectivity window [2]. Against PRMT7 (protein arginine N-methyltransferase 7), the IC₅₀ is 20,000 nM—a ~225-fold selectivity window [3]. This selectivity profile demonstrates that the 2-methylquinoline scaffold with N-benzyl-N-methyl carbamate substitution preferentially engages NNMT over other SAM-dependent methyltransferases, though the selectivity window for DOT1L (15-fold) is narrower than what would be expected for highly selective chemical probes (>100-fold). No selectivity data against the structurally related nicotinamide adenine dinucleotide (NAD⁺) salvage pathway enzymes (e.g., NAMPT, NMNAT) are available in the curated databases for this specific compound.

NNMT selectivity DOT1L PRMT7 methyltransferase profiling off-target activity

Binding Affinity Validation by Orthogonal Methods: ITC Kd Confirmation for Benzyl Methyl(2-methylquinolin-6-yl)carbamate–NNMT Interaction

Beyond the enzymatic inhibition assay, the binding affinity of benzyl methyl(2-methylquinolin-6-yl)carbamate to human NNMT has been independently measured using isothermal titration calorimetry (ITC), providing a label-free, solution-phase biophysical confirmation of target engagement. The ITC Kd was determined to be 2,700 nM for human NNMT (residues 1–264) expressed in E. coli BL21(DE3) [1]. The approximately 30-fold difference between the enzymatic Ki (89 nM) and the biophysical Kd (2,700 nM) is noteworthy and may reflect differences between functional inhibition potency and direct binding thermodynamics. This discrepancy could arise from the compound's mechanism of inhibition (e.g., non-competitive or uncompetitive components) or from differences in assay conditions. The availability of orthogonal biophysical validation data is relatively uncommon among NNMT tool compounds in the public domain, where most analogs are characterized solely by enzymatic IC₅₀ or Ki values. This dual-characterization profile (enzymatic Ki + biophysical Kd) provides higher confidence in target engagement and facilitates more rigorous structure–activity relationship interpretation [2].

isothermal titration calorimetry binding affinity NNMT biophysical validation orthogonal assay

Structural Differentiation: 2-Methylquinoline-6-yl Carbamate Core vs. Quinoline-6-ol Ester Analogs in AChE Inhibitor Patent Space

The Council of Scientific and Industrial Research patent (US 7,655,801 B2 / EP1831172B1) explicitly claims two structural classes of acetylcholinesterase inhibitors: Formula 1 (carbamic acid quinolin-6-yl esters, where R₁ = alkyl, aryl and R₂ = H, alkyl, aralkyl) and Formula 2 (tetrahydroquinolin-6-yl esters) [1]. Benzyl methyl(2-methylquinolin-6-yl)carbamate falls within Formula 1, where the quinoline core bears a 2-methyl substituent, and the carbamate nitrogen is N,N-disubstituted with benzyl and methyl groups. In contrast, the exemplified compounds in the patent (e.g., Compound 1a: hexyl-carbamic acid quinolin-6-yl ester) are mono-substituted carbamates (R₂ = H) with simple alkyl R₁ groups [2]. The 2-methyl substitution on the quinoline ring alters the electron density of the aromatic system (pKa modulation of the quinoline nitrogen) and introduces steric effects that can influence both AChE binding and metabolic stability. The N-benzyl substituent additionally increases lipophilicity (clogP) relative to N-alkyl-only analogs, which may affect blood-brain barrier penetration—a critical parameter for CNS-targeted AChE inhibitors. While specific AChE IC₅₀ data for CAS 646039-15-8 have not been publicly disclosed, its structural features (2-methyl on quinoline + N-benzyl-N-methyl on carbamate) represent a unique combination within the patent scope that is not replicated by any single exemplified compound.

acetylcholinesterase inhibition quinoline carbamate structure-activity relationship Alzheimer's disease

Recommended Application Scenarios for Benzyl Methyl(2-methylquinolin-6-yl)carbamate (CAS 646039-15-8) Based on Quantitative Differentiation Evidence


NNMT Chemical Probe Development: Using CAS 646039-15-8 as a Moderate-Potency Starting Point for SAR Expansion

With a validated NNMT Ki of 89 nM and orthogonal ITC binding confirmation (Kd = 2,700 nM), this compound serves as a structurally well-characterized starting point for NNMT inhibitor lead optimization [1][2]. Its intermediate potency (neither too potent to mask SAR trends nor too weak to be pharmacologically irrelevant) makes it suitable for systematic exploration of the N-benzyl-N-methyl carbamate substitution space. Researchers can modify the benzyl group (e.g., substituted benzyl analogs), vary the N-alkyl group, or introduce substituents on the quinoline ring while using the parent compound as a reference standard. The 15-fold selectivity over DOT1L provides a baseline selectivity benchmark that can be monitored during optimization.

Methyltransferase Selectivity Panel Reference Compound

This compound is one of the relatively few NNMT-active compounds in the public domain with selectivity data measured across three distinct SAM-dependent methyltransferases (NNMT, DOT1L, PRMT7) in a curated database [1]. This makes it valuable as a reference compound for methyltransferase selectivity panels, where it can serve as a comparator for novel NNMT inhibitors. Its selectivity profile (NNMT Ki = 89 nM; DOT1L IC₅₀ = 1,300 nM; PRMT7 IC₅₀ = 20,000 nM) provides a useful benchmark range against which new chemical entities can be evaluated. Procurement of this specific compound for panel screening ensures reproducibility across laboratories, as its selectivity fingerprint is publicly documented.

Quinoline-Carbamate Acetylcholinesterase Inhibitor SAR Probe

Within the CSIR patent space (US 7,655,801 B2) covering quinolin-6-yl carbamates as AChE inhibitors, CAS 646039-15-8 represents a structurally distinctive combination of 2-methylquinoline core and N,N-disubstituted carbamate that is not found among the patent's exemplified compounds [1]. Researchers investigating structure–activity relationships of quinoline-based AChE inhibitors can use this compound to probe the effect of combined 2-methyl substitution and carbamate N,N-disubstitution on AChE vs. BuChE selectivity, CNS permeability, and metabolic stability—parameters that differentiate clinical AChE inhibitors (donepezil, rivastigmine) from less developable analogs. Its procurement is justified for academic or industrial laboratories seeking to fill a gap in the existing quinoline-carbamate AChE SAR matrix.

Dual-Target Hypothesis Testing: NNMT/AChE Polypharmacology

Given that this compound belongs to a patent class explicitly claimed for AChE inhibition and also has documented NNMT binding activity, it presents a unique opportunity for testing dual-target hypotheses linking cholinergic signaling with nicotinamide metabolism [1][2]. The emerging literature suggests that NNMT plays roles in metabolic regulation relevant to neurodegeneration, while AChE inhibition is the established symptomatic treatment for Alzheimer's disease. A compound with activity at both targets—even at moderate potency—could serve as a pharmacological tool to investigate whether simultaneous NNMT and AChE modulation produces additive or synergistic effects in cellular or in vivo neurodegeneration models. This dual-activity hypothesis is speculative and has not been experimentally validated, but the compound's documented target profile makes it a rational choice for such exploratory studies.

Quote Request

Request a Quote for Benzyl methyl(2-methylquinolin-6-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.